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molecular formula C11H15NO2 B8494882 Ethyl 6-propylpicolinate

Ethyl 6-propylpicolinate

Cat. No. B8494882
M. Wt: 193.24 g/mol
InChI Key: XHJZNUQGSWCCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

A solution of ethyl 6-bromopicolinate (8 g, 34.8 mmol, purchased from AK Scientific, Inc., Union City, Calif.) in THF (200 mL) was sparged with N2 at 0° C. for 20 min. To the mixture under N2 atmosphere was added Pd(PPh3)4 (3.21 g, 2.78 mmol) and a solution of propylzinc bromide (100 mL, 0.5 M in THF, 50.0 mmol) dropwise over 30 min. The mixture was removed from the ice bath and heated to reflux for 18 h. After that time the solution was cooled to rt, poured into saturated aqueous NH4Cl solution (18 mL), diluted with water (30 mL), and extracted with EtOAc (3×30 mL). The combined organic layers were washed with water and sat. aq. NaCl solution and were dried over Na2SO4. After removal of the organic solvents under reduced pressure, purification of the residue by flash chromatography on silica gel with 0 to 50% EtOAc/hexanes provided the title compound. Mass Spectrum (ESI) m/z=194.0 (M+1).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1.N#N.[Br-].[CH2:16]([Zn+])[CH2:17][CH3:18]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:16]([C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][CH:3]=1)[CH2:17][CH3:18] |f:2.3,^1:28,30,49,68|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Br-].C(CC)[Zn+]
Step Three
Name
Quantity
3.21 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was removed from the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
poured into saturated aqueous NH4Cl solution (18 mL)
ADDITION
Type
ADDITION
Details
diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and sat. aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the organic solvents
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification of the residue by flash chromatography on silica gel with 0 to 50% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=CC(=N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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